Optical Absorption Edge Differentiation: CuI Absorbs at 7.68 eV vs. CuBr at 9.53 eV and CuCl at 10.68 eV
First-principles FP-LAPW calculations reveal that the peak optical absorption values for the copper halide series are located at 10.68 eV for CuCl, 9.53 eV for CuBr, and 7.68 eV for CuI [1]. This systematic redshift of approximately 2–3 eV from chloride to iodide is a direct consequence of the decreasing electronegativity and increasing spin-orbit coupling of the halide anion, which narrows the band gap and shifts the absorption edge further into the near-UV/visible region [1]. The computational trend is corroborated by experimental exciton absorption spectra measured on thin films under hydrostatic pressure using the diamond-anvil technique [2].
| Evidence Dimension | Peak optical absorption energy (eV) |
|---|---|
| Target Compound Data | 7.68 eV |
| Comparator Or Baseline | CuBr: 9.53 eV; CuCl: 10.68 eV |
| Quantified Difference | CuI absorption peak is 1.85 eV lower than CuBr and 3.00 eV lower than CuCl |
| Conditions | DFT calculation using FP-LAPW method within GGA-PBE approximation; experimental validation via exciton absorption spectroscopy on thin films under hydrostatic pressure |
Why This Matters
CuI's lower-energy absorption peak (7.68 eV) positions its optical response closer to the UV-visible boundary compared to CuBr and CuCl, making it more suitable for applications requiring transparency in the visible spectrum while maintaining UV absorption capability.
- [1] Optoelectronics and thermoelectric performances in CuX (X = F, Cl, Br, and I). Zeitschrift für Naturforschung A. 2024;79(3). View Source
- [2] Blacha A, Christensen NE, Cardona M. Electronic structure of the high-pressure modifications of CuCl, CuBr, and CuI. Phys Rev B. 1986;33:2413-21. View Source
